1D-myo-Inositol 1,4,5,6-tetrakisphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

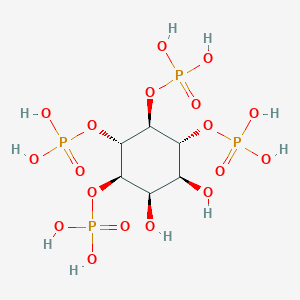

1D-myo-Inositol 1,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate compound with four phosphate groups attached at the 1-, 4-, 5-, and 6-positions of the inositol ring. It is a significant molecule in cellular signaling pathways and has various biological roles, including acting as a metabolite in mice and humans .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate typically involves the phosphorylation of myo-inositol. One common method starts with myo-inositol, which undergoes selective phosphorylation at the 1-, 4-, 5-, and 6-positions using specific phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the phosphorylation process to ensure high yield and purity, possibly using automated synthesis equipment and stringent quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

1D-myo-Inositol 1,4,5,6-tetrakisphosphate can undergo various chemical reactions, including:

Oxidation: This reaction can alter the inositol ring or the phosphate groups.

Reduction: Typically less common but can affect the phosphate groups.

Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents for phosphorylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce inositol phosphates with altered oxidation states, while substitution reactions can yield inositol derivatives with different functional groups .

Aplicaciones Científicas De Investigación

1D-myo-Inositol 1,4,5,6-tetrakisphosphate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other inositol phosphates and derivatives.

Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.

Mecanismo De Acción

The mechanism of action of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate involves its role in cellular signaling pathways. It can bind to specific proteins, such as pleckstrin homology domains, and modulate their activity. This binding can influence various cellular processes, including calcium-mediated chloride secretion and other signaling cascades .

Comparación Con Compuestos Similares

Similar Compounds

1D-myo-Inositol 1,4,5-trisphosphate: Another inositol phosphate with three phosphate groups, involved in calcium signaling.

1D-myo-Inositol 1,3,4,5-tetrakisphosphate: Similar to 1D-myo-Inositol 1,4,5,6-tetrakisphosphate but with a different phosphate group arrangement.

Uniqueness

This compound is unique due to its specific arrangement of phosphate groups, which confers distinct biological activities and interactions compared to other inositol phosphates. Its role in specific signaling pathways and its ability to bind to unique protein domains highlight its importance in cellular functions .

Actividad Biológica

1D-myo-Inositol 1,4,5,6-tetrakisphosphate (IP4) is a significant member of the inositol phosphate family, which plays crucial roles in various cellular processes. This compound is synthesized from inositol trisphosphate and is involved in the regulation of multiple signaling pathways, particularly those related to calcium homeostasis and cellular metabolism. Understanding the biological activity of IP4 is essential for elucidating its role in health and disease.

- IUPAC Name : {[(1S,2R,3S,4R,5R,6S)-3,4-dihydroxy-2,5,6-tris(phosphonooxy)cyclohexyl]oxy}phosphonic acid

- Molecular Weight : 500.0755 g/mol

- CAS Number : 121010-58-0

- Structure : Contains multiple phosphate groups that confer its biological activity.

Biological Functions

This compound serves several key functions in cellular biology:

- Calcium Signaling : IP4 acts as a second messenger that mediates the release of calcium ions from the endoplasmic reticulum into the cytoplasm. This process is crucial for various cellular functions including muscle contraction and neurotransmitter release .

- Regulation of Gene Expression : It influences mRNA export from the nucleus and may play a role in gene transcription regulation .

- Interaction with Kinases : IP4 serves as a substrate for several kinases, including inositol polyphosphate multikinase (IPMK), which phosphorylates various inositol phosphates .

Enzymatic Reactions Involving IP4

IP4 is involved in several enzymatic reactions that are vital for its biological activity:

| Reaction | Enzyme | Product |

|---|---|---|

| ATP + myo-Inositol 1,4,5-trisphosphate → ADP + this compound | Inositol polyphosphate multikinase | This compound |

| ATP + this compound → ADP + myo-Inositol 1,3,4,5,6-pentakisphosphate | Inositol polyphosphate multikinase | myo-Inositol 1,3,4,5,6-pentakisphosphate |

Study on Calcium Homeostasis

A study demonstrated that IP4 significantly enhances calcium release from the endoplasmic reticulum. This effect was shown to be critical for the activation of downstream signaling pathways involved in cell proliferation and differentiation .

Role in Cancer Biology

Research has indicated that dysregulation of inositol phosphates like IP4 may contribute to cancer progression. For instance, elevated levels of IP4 have been linked to increased cell proliferation and survival in certain cancer cell lines. Targeting the pathways involving IP4 could offer new therapeutic strategies for cancer treatment .

Metabolic Modeling of Eukaryotic Cells

In metabolic modeling studies involving eukaryotic parasites such as those causing malaria, IP4 was identified as a key metabolite influencing parasite survival and replication. The manipulation of IP4 levels showed potential as a novel approach for drug development against these pathogens .

Propiedades

Número CAS |

121010-58-0 |

|---|---|

Fórmula molecular |

C6H16O18P4 |

Peso molecular |

500.08 g/mol |

Nombre IUPAC |

[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |

Clave InChI |

MRVYFOANPDTYBY-UZAAGFTCSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

SMILES isomérico |

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Descripción física |

Solid |

Sinónimos |

myo-Inositol 1,4,5,6-Tetrakis(Dihydrogen Phosphate); Inositol 1,4,5,6-Tetraphosphate; Ins(1,3,4,5)P4; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.